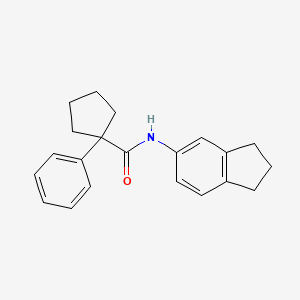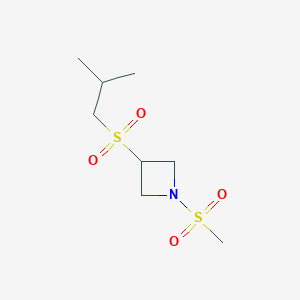
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine is a synthetic organic compound characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is notable for its high ring-strain energy, strong molecular rigidity, and satisfactory stability . These properties make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidine derivatives, including 3-(isobutylsulfonyl)-1-(methylsulfonyl)azetidine, can be achieved through several methods. . This method involves the use of light to drive the reaction, forming the azetidine ring.
Industrial Production Methods: Industrial production of azetidine derivatives often involves the use of advanced synthetic techniques to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired properties of the final product. the general approach involves the careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonyl groups and the azetidine ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of azetidine derivatives include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azetidine derivatives are studied for their potential therapeutic properties, including antibacterial and antiviral activities . In the industrial sector, these compounds are used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 3-(isobutylsulfonyl)-1-(methylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(isobutylsulfonyl)-1-(methylsulfonyl)azetidine include other azetidine derivatives such as azetidinic amino acids and aziridines . These compounds share the azetidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart is its unique combination of isobutylsulfonyl and methylsulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-methylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-7(2)6-15(12,13)8-4-9(5-8)14(3,10)11/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGOHVWMLQSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/new.no-structure.jpg)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)
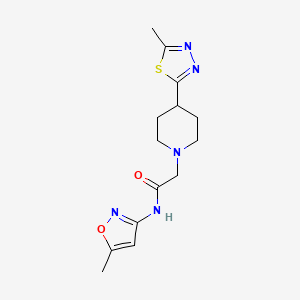
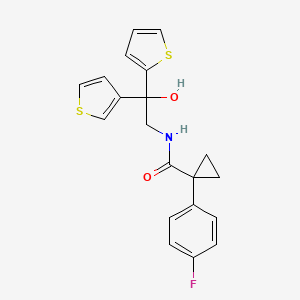
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2713571.png)
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
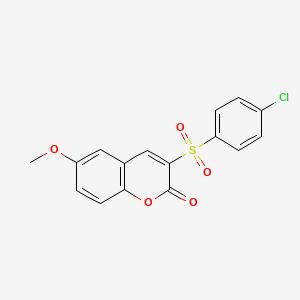
![N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide](/img/structure/B2713577.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2713578.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)
![4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one](/img/structure/B2713582.png)
